molecular formula C11H21NO2 B8310993 (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine

(S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine

Cat. No.: B8310993
M. Wt: 199.29 g/mol
InChI Key: JWPIUFHZDRAHKC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine typically involves the reaction of (2S)-2-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carbonyl compounds.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is widely used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis processes .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a probe in NMR studies to investigate macromolecular complexes .

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new therapeutic targets.

Industry: In industrial applications, (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a protecting group makes it valuable in the production of complex molecules.

Mechanism of Action

The mechanism of action of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it particularly useful in selective protection and modification of molecules in synthetic chemistry.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (2S)-2-ethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

JWPIUFHZDRAHKC-VIFPVBQESA-N

Isomeric SMILES

CC[C@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCC1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

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